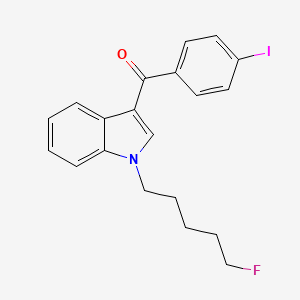

AM694 4-iodo isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AM694 4-Iod-Isomer: ist ein starkes synthetisches Cannabinoid. Es ist ein Analogon von AM694 und enthält eine 4-Iodphenylgruppe, die durch Methanon an die Indolbase gebunden ist . Die Verbindung wird aufgrund ihrer starken Aktivität an Cannabinoidrezeptoren hauptsächlich in forensischen und Forschungsanwendungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AM694 4-Iod-Isomer beinhaltet die Einführung einer 4-Iodphenylgruppe in die Indolbase. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung als Lösung in Methanol formuliert wird .

Industrielle Produktionsmethoden:

Analyse Chemischer Reaktionen

Reaktionstypen: AM694 4-Iod-Isomer kann verschiedene chemische Reaktionen durchlaufen, darunter:

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die 4-Iodphenylgruppe kann an Substitutionsreaktionen teilnehmen, was möglicherweise zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Zielprodukt ab.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Detaillierte Informationen über die Produkte sind in der öffentlichen Literatur nicht leicht verfügbar.

Wissenschaftliche Forschungsanwendungen

Chemie: AM694 4-Iod-Isomer wird als analytischer Referenzstandard in der forensischen Chemie und Toxikologie verwendet . Es wird in der Massenspektrometrie und anderen analytischen Techniken eingesetzt, um synthetische Cannabinoide zu identifizieren und zu quantifizieren .

Biologie: In der biologischen Forschung wird AM694 4-Iod-Isomer verwendet, um die Aktivität von Cannabinoidrezeptoren zu untersuchen. Es hilft, die Bindungsaffinität und Aktivität synthetischer Cannabinoide an diesen Rezeptoren zu verstehen .

Medizin: Obwohl AM694 4-Iod-Isomer nicht in der klinischen Medizin eingesetzt wird, trägt es zur Entwicklung neuer therapeutischer Wirkstoffe bei, die auf Cannabinoidrezeptoren abzielen. Die Forschung an dieser Verbindung kann Erkenntnisse über die potenziellen medizinischen Anwendungen synthetischer Cannabinoide liefern.

Industrie: In der Industrie wird AM694 4-Iod-Isomer bei der Entwicklung und Prüfung neuer synthetischer Cannabinoide eingesetzt. Es dient als Referenzstandard für die Qualitätskontrolle und die Einhaltung gesetzlicher Vorschriften .

Wirkmechanismus

Molekularziele und -wege: AM694 4-Iod-Isomer entfaltet seine Wirkungen durch die Bindung an Cannabinoidrezeptoren, insbesondere an CB1- und CB2-Rezeptoren . Die Affinität der Verbindung zu diesen Rezeptoren ist nicht vollständig geklärt, aber es ist bekannt, dass sie mit dem Endocannabinoidsystem interagiert und verschiedene physiologische Prozesse beeinflusst .

Wirkmechanismus

Molecular Targets and Pathways: AM694 4-iodo isomer exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors . The compound’s affinity for these receptors has not been fully determined, but it is known to interact with the endocannabinoid system, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: AM694 4-Iod-Isomer ist einzigartig durch das Vorhandensein der 4-Iodphenylgruppe, die es von anderen synthetischen Cannabinoiden unterscheidet. Dieser strukturelle Unterschied kann seine Bindungsaffinität und Aktivität an Cannabinoidrezeptoren beeinflussen, was es zu einer wertvollen Verbindung für Forschungs- und forensische Anwendungen macht .

Eigenschaften

IUPAC Name |

[1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FINO/c21-12-4-1-5-13-23-14-18(17-6-2-3-7-19(17)23)20(24)15-8-10-16(22)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWNGBBXXDDHBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017330 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-92-5 |

Source

|

| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)